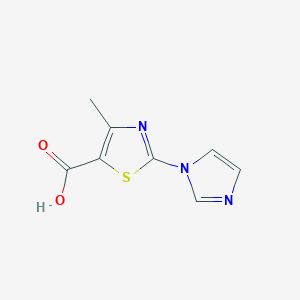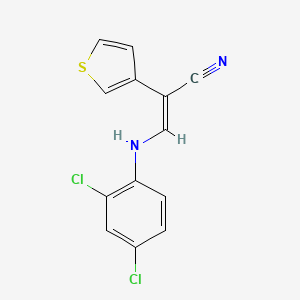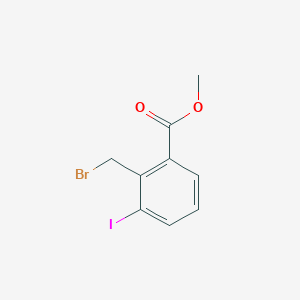![molecular formula C17H19N3O2 B2442939 N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide CAS No. 920113-85-5](/img/structure/B2442939.png)
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a chemical compound with immense potential for scientific research. It belongs to the class of benzimidazole derivatives, which are known for their significant importance as chemotherapeutic agents in diverse clinical conditions . These compounds have attracted a great deal of interest among medicinal chemists due to their isostructural pharmacophore of naturally occurring active biomolecules .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis
Benzimidazole derivatives exert various biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized, and some of the newly synthesized compounds showed anticancer activity .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Research has focused on the synthesis and reactions of compounds with structural similarities to N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide, highlighting their potential as antihypertensive α-blocking agents. The study by Abdel-Wahab et al. (2008) delves into the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showcasing the compound's versatility in creating pharmacologically active agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Photodegradation Studies
Melo et al. (1992) investigated the photodegradation of 2-(2-Furyl)-benzimidazole, offering insights into the stability and degradation pathways of furyl-benzimidazole derivatives. This research is crucial for understanding the environmental fate and stability of such compounds (Melo, Piña, Maçanita, Melo, Herrmann, Förster, Koch, & Wamhoff, 1992).
Catalysis and Chemical Transformations
Studies have also explored the use of benzimidazole derivatives in catalysis, such as the work by Potdar, Mohile, and Salunkhe (2001) on coumarin syntheses via Pechmann condensation. This research highlights the role of benzimidazole derivatives in facilitating chemical reactions, offering efficient routes to coumarin derivatives (Potdar, Mohile, & Salunkhe, 2001).
Coordination Chemistry
The coordination chemistry of bidentate bis(NHC) ligands with benzimidazole units has been studied by Schick, Pape, and Hahn (2014), demonstrating the compound's utility in forming complexes with metals. Such research is fundamental in the development of new materials and catalysts (Schick, Pape, & Hahn, 2014).
Antiallergic Activity
Compounds structurally related to N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide have been evaluated for their antiallergic activity. Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, testing them in the rat passive cutaneous anaphylaxis assay. This research underscores the potential therapeutic applications of benzimidazole derivatives in treating allergies (Wade, Toso, Matson, & Stelzer, 1983).
Mécanisme D'action
are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show diverse biological activities and are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . They have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory activities, and more .
Propriétés
IUPAC Name |
N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKZWBDRMJPHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)


![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)




![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)